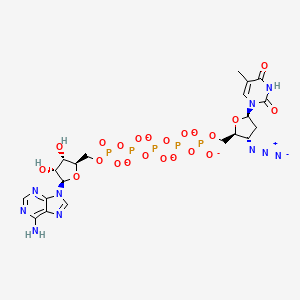
P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is a synthetic compound belonging to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by the connection of two nucleotide bases via a (5’->5’)-phosphodiester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate typically involves the following steps:
Preparation of 5’-Adenosyl Monophosphate: This is achieved through the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base.
Preparation of 3’-Azido-3’-Deoxythymidine: This involves the azidation of 3’-deoxythymidine using azidotrimethylsilane in the presence of a catalyst.
Formation of the Dinucleotide: The two prepared monophosphates are then linked via a (5’->5’)-phosphodiester bond using a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding monophosphates.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Hydrolysis: 5’-Adenosyl Monophosphate and 3’-Azido-3’-Deoxythymidine.
Applications De Recherche Scientifique
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate has several scientific research applications:
Chemistry: Used as a model compound for studying nucleotide interactions and enzymatic processes.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with viral DNA replication.
Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate involves its interaction with thymidylate kinase, an enzyme involved in DNA synthesis. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts DNA synthesis and replication, making it a potential antiviral and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: Similar structure but lacks the azido group.
P1-(5’-Adenosyl)P5-(5’-Deoxythymidyl)Pentaphosphate: Similar structure but lacks both the azido and hydroxyl groups.
Uniqueness
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleotide interactions and developing therapeutic agents .
Propriétés
Formule moléculaire |
C20H24N10O22P5-5 |
|---|---|
Poids moléculaire |
911.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c1-8-3-29(20(34)26-18(8)33)12-2-9(27-28-22)10(47-12)4-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-5-11-14(31)15(32)19(48-11)30-7-25-13-16(21)23-6-24-17(13)30/h3,6-7,9-12,14-15,19,31-32H,2,4-5H2,1H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,24)(H,26,33,34)/p-5/t9-,10+,11+,12+,14+,15+,19+/m0/s1 |
Clé InChI |
QNIWSXQXLJIUJW-SLFMBYJQSA-I |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
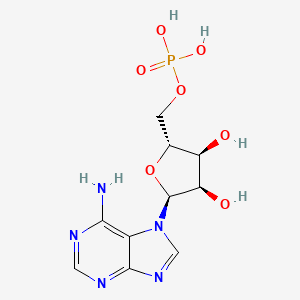
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
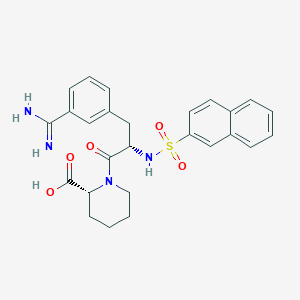
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
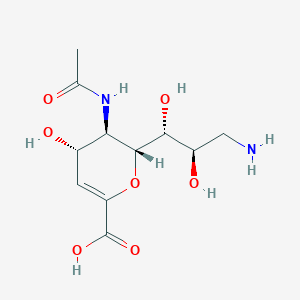

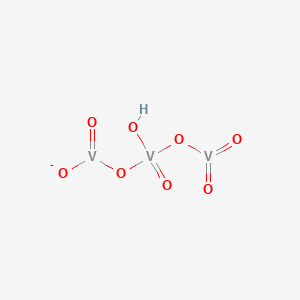

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
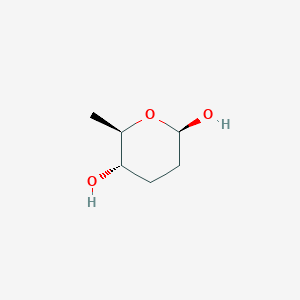
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
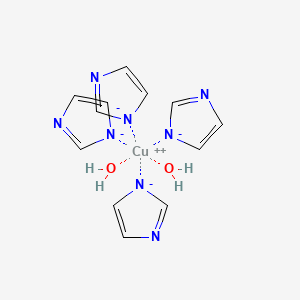
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)